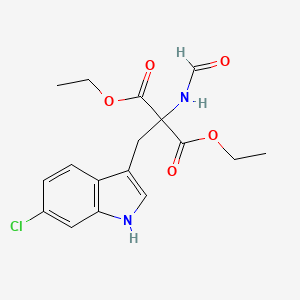

Diethyl (6-chloro-2-indolylmethyl)formamido-malonate

Vue d'ensemble

Description

Diethyl (6-chloro-2-indolylmethyl)formamido-malonate is a chemical compound with the molecular formula C17H19ClN2O5 and a molecular weight of 366.80 g/mol . It is a crystalline solid that is soluble in dichloromethane, ethyl acetate, and methanol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

The synthesis of diethyl (6-chloro-2-indolylmethyl)formamido-malonate involves several steps. One common synthetic route includes the reaction of 6-chloroindole with diethyl malonate in the presence of a base, followed by formylation to introduce the formamido group . The reaction conditions typically involve the use of solvents such as dichloromethane or ethyl acetate and may require cooling or heating to specific temperatures to optimize yield . Industrial production methods are similar but often scaled up and optimized for higher efficiency and purity.

Analyse Des Réactions Chimiques

Diethyl (6-chloro-2-indolylmethyl)formamido-malonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Applications De Recherche Scientifique

Diethyl (6-chloro-2-indolylmethyl)formamido-malonate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of indole-based compounds.

Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

Medicine: While not used therapeutically, it serves as a model compound in drug discovery and development research.

Mécanisme D'action

The mechanism of action of diethyl (6-chloro-2-indolylmethyl)formamido-malonate involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The indole moiety may interact with aromatic residues in proteins, affecting their function . These interactions can modulate various biochemical pathways, making the compound useful in research settings.

Comparaison Avec Des Composés Similaires

Diethyl (6-chloro-2-indolylmethyl)formamido-malonate can be compared with other indole derivatives such as:

Diethyl (2-indolylmethyl)formamido-malonate: Lacks the chloro group, which may affect its reactivity and binding properties.

Diethyl (6-bromo-2-indolylmethyl)formamido-malonate: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical behavior.

Diethyl (6-methyl-2-indolylmethyl)formamido-malonate: Contains a methyl group, which can influence its steric and electronic properties.

The presence of the chloro group in this compound makes it unique, as it can participate in specific substitution reactions and may have distinct biological activities compared to its analogs .

Activité Biologique

Diethyl (6-chloro-2-indolylmethyl)formamido-malonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its pharmacokinetic profiles.

Chemical Structure and Properties

This compound is characterized by the presence of an indole moiety and a malonate group. The structural features contribute to its biological activity through various mechanisms of action.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against both gram-positive and gram-negative bacteria. A recent study indicated that compounds containing a malonate group demonstrated enhanced antibacterial efficacy compared to traditional antibiotics, such as ampicillin and rifampicin .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 µg/mL |

| Similar Malonate Derivative | Escherichia coli | 8 µg/mL |

Antifungal Activity

The compound has also been investigated for antifungal properties. Research indicates that this compound exhibits inhibitory effects against plant pathogens such as Fusarium oxysporum, which is known for causing wilt disease in crops . The mechanism appears to involve disruption of fungal cell wall synthesis.

Anticancer Activity

In vitro studies have reported that this compound possesses cytotoxic effects against various cancer cell lines. The compound induces apoptosis in cancer cells by activating caspase pathways, which are critical for programmed cell death. A notable study highlighted that this compound showed a significant reduction in cell viability in breast cancer cells at concentrations as low as 10 µM .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies suggest that the compound has favorable absorption characteristics with moderate lipophilicity, enhancing its bioavailability .

| Parameter | Value |

|---|---|

| Solubility | 0.5 mg/mL |

| Lipophilicity | LogP = 3.5 |

| Plasma Half-life | 4 hours |

Case Studies

- Antibacterial Efficacy : A study conducted on various malonate derivatives demonstrated that this compound exhibited superior antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant infections .

- Antifungal Activity : In agricultural applications, this compound was tested against Fusarium oxysporum, showing significant inhibition of mycelial growth at concentrations of 50 µg/mL, indicating its potential as an agricultural fungicide .

- Anticancer Research : In a recent investigation into its anticancer properties, this compound was found to significantly induce apoptosis in human breast cancer cell lines through mitochondrial pathways, highlighting its potential as an anticancer agent .

Propriétés

IUPAC Name |

diethyl 2-[(6-chloro-1H-indol-3-yl)methyl]-2-formamidopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O5/c1-3-24-15(22)17(20-10-21,16(23)25-4-2)8-11-9-19-14-7-12(18)5-6-13(11)14/h5-7,9-10,19H,3-4,8H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQWIQFSZAFPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)Cl)(C(=O)OCC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652550 | |

| Record name | Diethyl [(6-chloro-1H-indol-3-yl)methyl](formamido)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-98-8 | |

| Record name | 1,3-Diethyl 2-[(6-chloro-1H-indol-3-yl)methyl]-2-(formylamino)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl [(6-chloro-1H-indol-3-yl)methyl](formamido)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.